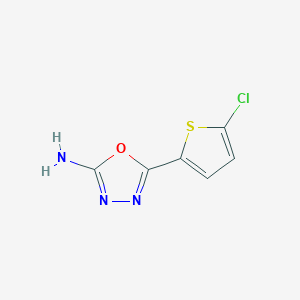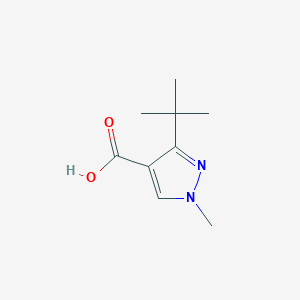![molecular formula C11H12BrN3O B1517467 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1152967-07-1](/img/structure/B1517467.png)
2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Descripción general
Descripción
The compound “2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature .Aplicaciones Científicas De Investigación
Synthesis of Novel Schiff Bases and Their Antimicrobial Activity
Researchers synthesized novel Schiff bases using derivatives of pyrazole and evaluated their antimicrobial activity. These bases showed significant potential against various microbial strains, highlighting the chemical's role in developing new antimicrobial agents. The study provided a basis for further investigation into the structural modification of pyrazole derivatives for enhanced biological activities (Divyaraj Puthran et al., 2019).
Modification of Polymeric Materials
Another application involves the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including derivatives of pyrazole. This modification improved the hydrogels' swelling properties and thermal stability, indicating the chemical's utility in enhancing material properties for potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Antioxidant Agent Synthesis
The catalytic synthesis of novel chalcone derivatives, including pyrazole derivatives, demonstrated potent antioxidant activities. This study not only provided insights into the antioxidant potential of these compounds but also highlighted the importance of structural analysis and synthesis methodologies in developing effective antioxidant agents (G. Prabakaran et al., 2021).
Catalysis and Heterogeneous Reactions
The compound has been used in heterogeneous catalysis, exemplified by the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This demonstrates the compound's versatility in facilitating environmentally benign reactions with good yields, offering a sustainable approach to chemical synthesis (B. Maleki & S. S. Ashrafi, 2014).
Molecular Structure and Docking Studies
Studies on the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking of related pyrazole derivatives have provided deep insights into their potential as anti-neoplastic agents. These investigations are crucial for understanding the interaction between such compounds and biological targets, paving the way for the development of novel therapeutic agents (Y. Mary et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have shown to affect the activity of ache . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Compounds with similar structures have been reported to influence pathways related to oxidative stress . These compounds can increase the production of reactive oxygen species (ROS), which can lead to cellular damage .
Result of Action
Similar compounds have shown to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their interaction with ache .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-amino-3-(4-bromophenyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSAXBMAGDRDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)
![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)









![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)
![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)
![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)